molecular formula C20H27NO2S B7463446 4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide

4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide

Cat. No. B7463446
M. Wt: 345.5 g/mol
InChI Key: CFMXMPOZRVBPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide, also known as TBN, is a chemical compound that has been extensively researched for its various applications in the field of science. It is a sulfonamide derivative that has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. This compound has also been shown to inhibit the expression of various cytokines and chemokines, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. This compound has also been found to decrease the expression of interleukin-6 (IL-6), which is involved in inflammation. In addition, this compound has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide has several advantages as a research tool. It is a stable and easily synthesized compound that can be used in a wide range of experiments. This compound has also been found to be non-toxic and has low cytotoxicity. However, this compound has some limitations in lab experiments. It is relatively insoluble in water, which can limit its use in aqueous solutions. In addition, this compound has been found to be unstable in acidic conditions.

Future Directions

There are several future directions for research on 4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide. One area of research could be the development of this compound analogs with improved solubility and stability. Another area of research could be the investigation of the mechanism of action of this compound in more detail. Furthermore, this compound could be studied in combination with other drugs to investigate its potential synergistic effects. Finally, the potential use of this compound in the treatment of various diseases could be investigated further.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively researched for its various applications in the field of science. It possesses anti-inflammatory, antitumor, and antiangiogenic properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has several advantages as a research tool, but also has some limitations. There are several future directions for research on this compound, including the development of this compound analogs, investigation of its mechanism of action, and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide involves the reaction of 2,6-diethylphenylamine with para-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with tert-butylamine to form this compound. This method has been reported to yield high purity this compound with good yields.

Scientific Research Applications

4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide has been extensively studied for its various applications in the field of science. It has been found to possess anti-inflammatory, antitumor, and antiangiogenic properties. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been found to possess antiviral properties against HIV-1 and herpes simplex virus type 1.

properties

IUPAC Name

4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2S/c1-6-15-9-8-10-16(7-2)19(15)21-24(22,23)18-13-11-17(12-14-18)20(3,4)5/h8-14,21H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMXMPOZRVBPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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